ethyl 6-chloro-4-{[(4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate
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Overview
Description
Ethyl 6-chloro-4-{[(4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core substituted with chloro, fluorophenyl, carbamoyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-4-{[(4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Carbamoylation: The carbamoyl group is introduced by reacting the intermediate with an isocyanate derivative, such as 4-fluorophenyl isocyanate.
Methoxylation: The methoxy group is added through a nucleophilic substitution reaction using methanol and a suitable base.
Esterification: Finally, the carboxylate ester is formed by reacting the carboxylic acid intermediate with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and carbamoyl groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can target the carbonyl group in the carbamoyl moiety, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace these halogens.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like ammonia or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of quinoline-2,4-dicarboxylic acid derivatives.
Reduction: Conversion to secondary amines or alcohols.
Substitution: Formation of amino or thio-substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, ethyl 6-chloro-4-{[(4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound can be used in the study of enzyme inhibition, particularly those enzymes involved in DNA replication and repair. Its structural similarity to nucleotides makes it a potential candidate for studying interactions with DNA polymerases.
Medicine
In medicine, this compound has potential applications as an antimicrobial or anticancer agent. Its ability to interfere with cellular processes makes it a candidate for drug development, particularly in targeting resistant bacterial strains or cancer cells.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials that require stable quinoline derivatives. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-4-{[(4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In cellular pathways, it can interfere with signal transduction by binding to receptors or other signaling molecules, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-chloro-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate
- Ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate
- Ethyl 6-chloro-4-{[(4-bromophenyl)carbamoyl]methoxy}quinoline-2-carboxylate
Uniqueness
Compared to similar compounds, ethyl 6-chloro-4-{[(4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate is unique due to the presence of the fluorophenyl group. This fluorine substitution can significantly alter the compound’s electronic properties, increasing its lipophilicity and potentially enhancing its biological activity. The fluorine atom can also influence the compound’s metabolic stability and binding affinity to molecular targets, making it a valuable compound for further research and development.
Biological Activity
Ethyl 6-chloro-4-{[(4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, synthesizing findings from various studies and highlighting key data.
Chemical Structure and Properties
The compound belongs to the quinoline family, characterized by a fused aromatic ring structure that contributes to its biological properties. The presence of halogen substituents (chlorine and fluorine) and a carbamoyl group enhances its interaction with biological targets.
Antitumor Activity
Research has indicated that compounds with similar structures exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies on 6,7-disubstituted quinoline derivatives have shown moderate to excellent antiproliferative activity against cell lines such as A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma) . The specific activity of this compound remains to be fully characterized, but its structural analogs suggest a promising profile.
The mechanism of action for quinoline derivatives often involves the inhibition of receptor tyrosine kinases, such as c-Met, which plays a crucial role in tumor growth and metastasis. Compounds similar to this compound have been shown to inhibit c-Met with IC50 values as low as 1.04 nM . This suggests that the compound may exert its antitumor effects through similar pathways.
Table 1: Biological Activity of Quinoline Derivatives
Compound Name | Target | IC50/EC50 Value | Cell Line/Pathogen |
---|---|---|---|
Compound 34 | c-Met | 1.04 nM | A549, HT-29 |
Compound 6g | SARS-CoV-2 | 6 μM | SARS-CoV-2 |
Ethyl derivative (hypothetical) | Unknown | TBD | TBD |
Case Study: Antitumor Evaluation
A study evaluated a series of quinoline derivatives for their antiproliferative effects against various cancer cell lines. The results indicated that modifications at the para position of the phenyl ring significantly influenced activity. Compounds with fluorine substitutions showed enhanced potency due to increased lipophilicity and improved binding interactions with target proteins .
Properties
IUPAC Name |
ethyl 6-chloro-4-[2-(4-fluoroanilino)-2-oxoethoxy]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O4/c1-2-27-20(26)17-10-18(15-9-12(21)3-8-16(15)24-17)28-11-19(25)23-14-6-4-13(22)5-7-14/h3-10H,2,11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDRAVAXOPIFCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)OCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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